Rel-(1S,2R)-2-aminocyclopentanecarbonitrile tfa
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Overview
Description
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate is a chiral compound with significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate typically involves the following steps:
Cyclopentanone Derivative Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the amino and nitrile groups.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Trifluoroacetate Formation: The final step involves the reaction of the resolved compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Rel-(1S,2R)-2-aminocyclopentanol hydrochloride: Similar structure but with a hydroxyl group instead of a nitrile group.
Rel-(1S,2R)-dihydro bupropion-d9: A deuterium-labeled compound used in metabolic studies.
Uniqueness
Rel-(1S,2R)-2-aminocyclopentanecarbonitrile trifluoroacetate is unique due to its specific stereochemistry and the presence of both amino and nitrile functional groups. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications.
Properties
Molecular Formula |
C8H11F3N2O2 |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7)/t5-,6-;/m1./s1 |
InChI Key |
IMCGYFYHVJAQDM-KGZKBUQUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C#N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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